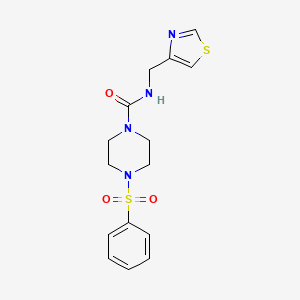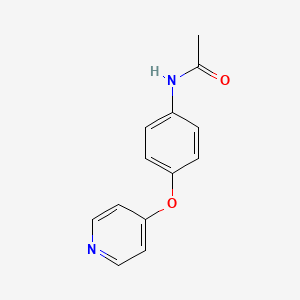
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific sites on the DNA. 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their function. This leads to a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide inhibits cell proliferation and induces cell death through a process called apoptosis. In inflammatory cells, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide reduces the production of cytokines and chemokines, leading to a decrease in inflammation. 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has also been shown to have an effect on the immune system, with studies showing that it can enhance the activity of T cells and natural killer cells.
実験室実験の利点と制限
One advantage of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that the efficacy of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide may vary depending on the type of cancer or inflammation being studied, as well as the genetic background of the cells.
将来の方向性
There are several future directions for the study of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide. One area of research is the development of more potent and selective BET inhibitors, which could improve the efficacy and reduce the side effects of these drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BET inhibitors. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide in humans, which could lead to its approval as a therapeutic agent for cancer and inflammation.
合成法
The synthesis of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dicyclopropylmethylamine to form an amide intermediate. The amide is then treated with cyclopropylsulfamide to form the final product, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide.
科学的研究の応用
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide inhibits the activity of BET proteins, leading to a decrease in the expression of genes that are involved in cell proliferation and inflammation. In vivo studies have shown that 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide can inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
特性
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-12-3-10-16(25(23,24)20-15-8-9-15)11-17(12)19(22)21(2)18(13-4-5-13)14-6-7-14/h3,10-11,13-15,18,20H,4-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMMOLATXNLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)
![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)